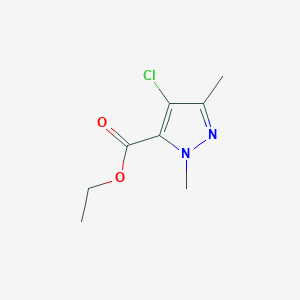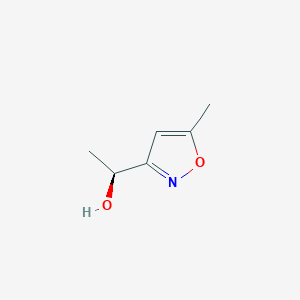
Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate is a pyrazole derivative characterized by the presence of an ethyl carboxylate group and chloro and dimethyl substitutions on the pyrazole ring. It is of interest in the field of organic and medicinal chemistry due to its structural features, which allow for various chemical reactions and potential applications in synthesizing pharmaceuticals and agrochemicals.
Synthesis Analysis
The synthesis of pyrazole derivatives, including Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate, often involves cyclocondensation reactions of hydrazines with diketones or keto-esters under various conditions. For instance, ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate was synthesized through the reaction of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and phenylhydrazine hydrochloride, characterized by 1H NMR and mass spectral analysis, and confirmed by single crystal X-ray diffraction studies (Achutha et al., 2017).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by the presence of a pyrazole ring, with substituents affecting the overall molecular geometry and stability. For example, the structure of ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate, determined by X-ray diffraction, highlights the planarity of the pyrazole ring and the impact of substituents on the molecule's three-dimensional configuration (Minga, 2005).
Applications De Recherche Scientifique
Synthesis and Biological Activity
Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate is a compound that belongs to the pyrazole class, which is known for its significant role in medicinal chemistry due to its wide array of biological activities. The pyrazole moiety is considered a pharmacophore, meaning it is a part of molecules that is responsible for their biological action. Pyrazoles, including derivatives similar to ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate, are extensively used as synthons in organic synthesis and have been identified in compounds exhibiting anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties (Dar & Shamsuzzaman, 2015). The success of pyrazole COX-2 inhibitors underlines the importance of this heterocycle in drug discovery, providing a template for combinatorial and medicinal chemistry.
Heterocyclic Synthesis
Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate's structural framework allows it to serve as a building block for the synthesis of a wide range of heterocyclic compounds. For example, derivatives have been used to create pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans, highlighting its versatility in the synthesis of heterocycles. The unique reactivity of related compounds offers mild reaction conditions for generating various classes of heterocycles and dyes from a broad array of precursors, demonstrating the compound's potential in synthetic organic chemistry (Gomaa & Ali, 2020).
Electrochemical Applications
Beyond its utility in organic synthesis and drug design, compounds within the same class as ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate have found applications in electrochemical technologies. For instance, the study of ionic liquids, which can include pyrazole derivatives, has led to advancements in electroplating and energy storage technologies. These developments are partly due to the easy handling and diverse applications of haloaluminate room-temperature ionic liquids (RTILs) and mixtures, which can be related to the chemical versatility provided by pyrazole derivatives (Tsuda, Stafford, & Hussey, 2017).
Propriétés
IUPAC Name |
ethyl 4-chloro-2,5-dimethylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2/c1-4-13-8(12)7-6(9)5(2)10-11(7)3/h4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOGOQOITFUZNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NN1C)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10560625 |
Source


|
| Record name | Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10560625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate | |
CAS RN |
119169-63-0 |
Source


|
| Record name | Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10560625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Ethyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)ethan-1-ol](/img/structure/B47483.png)






![(1R,3S,5E)-5-[(2E)-2-[(3aS,7aR)-1-(6,6-difluoro-7-hydroxy-7-methyloctan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B47505.png)
![(6R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol](/img/structure/B47506.png)



